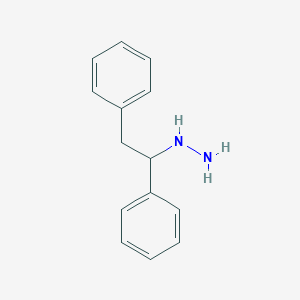
(1,2-Diphenyl-ethyl)-hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,2-Diphenyl-ethyl)-hydrazine is an organic compound characterized by the presence of two phenyl groups attached to an ethyl chain, which is further bonded to a hydrazine moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1,2-Diphenyl-ethyl)-hydrazine typically involves the reaction of 1,2-diphenylethane with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The process involves heating the reactants in a suitable solvent, such as ethanol or methanol, and maintaining the reaction temperature between 60-80°C for several hours.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts, such as palladium on carbon, can enhance the reaction efficiency and reduce the reaction time. The final product is typically purified through recrystallization or distillation to achieve the desired purity.
化学反応の分析
Types of Reactions: (1,2-Diphenyl-ethyl)-hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azines or other nitrogen-containing derivatives.
Reduction: Reduction reactions can convert this compound into amines or other reduced forms.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, leading to the formation of substituted hydrazines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic conditions.
Major Products: The major products formed from these reactions include azines, amines, and various substituted hydrazines, depending on the specific reaction conditions and reagents used.
科学的研究の応用
(1,2-Diphenyl-ethyl)-hydrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs and treatment strategies.
Industry: It is utilized in the production of specialty chemicals, dyes, and polymers, where its unique chemical properties are advantageous.
作用機序
The mechanism of action of (1,2-Diphenyl-ethyl)-hydrazine involves its interaction with various molecular targets and pathways. The hydrazine moiety can form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their structure and function. This can result in changes in cellular signaling pathways, enzyme activity, and gene expression, contributing to its observed biological effects.
類似化合物との比較
Diphenidine: A psychoactive substance with a similar structural motif but different pharmacological properties.
1,2-Diphenylethane: A precursor in the synthesis of (1,2-Diphenyl-ethyl)-hydrazine, sharing the diphenyl-ethyl structure.
1,2-Diphenylethylenediamine: Another related compound used in asymmetric synthesis and catalysis.
Uniqueness: this compound is unique due to its hydrazine moiety, which imparts distinct reactivity and potential biological activity compared to its analogs
特性
CAS番号 |
92255-12-4 |
|---|---|
分子式 |
C14H16N2 |
分子量 |
212.29 g/mol |
IUPAC名 |
1,2-diphenylethylhydrazine |
InChI |
InChI=1S/C14H16N2/c15-16-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10,14,16H,11,15H2 |
InChIキー |
XUCQFCBDOKCZOM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CC(C2=CC=CC=C2)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


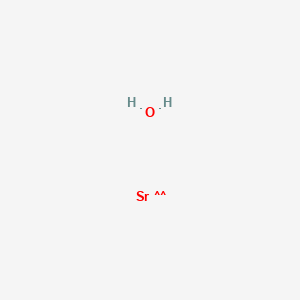
![2-[7-Difluoromethyl-2,3-dihydro-1H-1,4-diazepine-5-YL]-4-methoxyphenol](/img/structure/B15147454.png)
![3-[2-(4-Imidazol-1-yl-phenyl)-2-oxo-eth-(Z)-ylidene]-3,4-dihydro-1H-quinoxalin-2-one](/img/structure/B15147460.png)
![(5E)-5-[(2-ethoxyphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B15147466.png)
![N-Methyl-N-[6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B15147487.png)
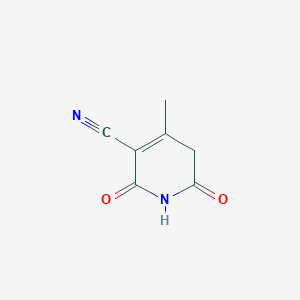
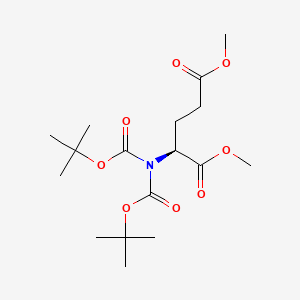
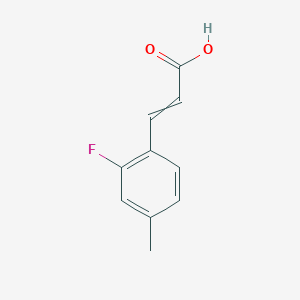
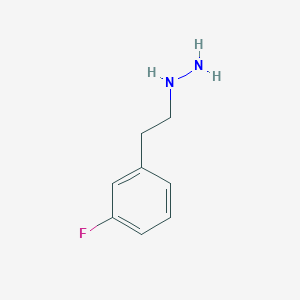
![N-[2-(dimethylamino)ethyl]-N-methylpiperidin-4-amine; tris(maleic acid)](/img/structure/B15147509.png)
![N-ethyl-2-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)hydrazinecarbothioamide](/img/structure/B15147512.png)
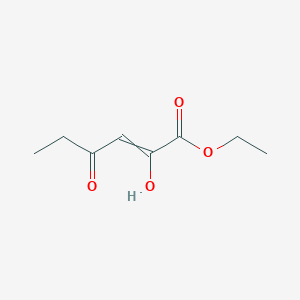
![4-chloro-N-{[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]carbamothioyl}benzamide](/img/structure/B15147526.png)
![N-[4-[4-(N-(9,9-dimethylfluoren-2-yl)-4-phenylanilino)phenyl]phenyl]-9,9-dimethyl-N-(4-phenylphenyl)fluoren-2-amine](/img/structure/B15147530.png)
